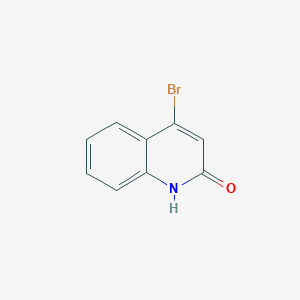
4-Bromo-1H-quinolin-2-one
説明
4-Bromo-1H-quinolin-2-one is a compound with the molecular weight of 238.08 . It is used as a reagent in the preparation of coumarins and 1-aza coumarins which have antimicrobial, anti-inflammatory, and analgesic activities .
Synthesis Analysis
The synthesis of quinolin-2-ones, including 4-Bromo-1H-quinolin-2-one, has been achieved through direct carbonylation of o-alkenylanilines . This method is practical, efficient, and applicable to the isotopic labeling of carbonyl carbon, which is beneficial for subsequent drug discovery and production .Molecular Structure Analysis
The molecular structure of 4-Bromo-1H-quinolin-2-one presents a tetrahedral geometry and a trigonal plane in different parts of the molecules .Chemical Reactions Analysis
The synthesis of quinolin-2-ones and polyheterocycles has been achieved through direct carbonylation of C–H bonds with carbon monoxide (CO), carbon dioxide (CO2), and triphosgene (BTC) .Physical And Chemical Properties Analysis
4-Bromo-1H-quinolin-2-one is a solid at ambient temperature . It has a boiling point of 252 degrees Celsius .科学的研究の応用
1. Synthesis of Quinolin-2-Ones and Phenanthridin-6-Ones
- Summary of Application: Quinolin-2-ones and phenanthridin-6-ones are important starting materials for drugs, materials with different applications, and as reagents in organic synthesis . The synthesis of these compounds by direct carbonylation is not only practical and efficient, but also applicable to the isotopic labeling of carbonyl carbon, which is beneficial for the subsequent drug discovery and production .
- Methods of Application: The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation of C–H bonds with CO, CO2, and BTC has been surveyed . For example, Alper’s group developed the first direct lactamization of o-alkenylanilines to prepare quinolin-2-ones using a substoichiometric amount of Cu (OAc) 2 and air as the terminal oxidant, Pd (OAc) 2 as a catalyst, and CO as a carbonyl source .
- Results or Outcomes: A variety of quinolin-2-one derivatives were synthesized under mild conditions .
2. Synthesis of 4-Hydroxy-2-Quinolones
- Summary of Application: 4-Hydroxy-2-quinolones have interesting pharmaceutical and biological activities, making them valuable in drug research and development . Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .
- Methods of Application: The reaction of 4-hydroxy-2(1H)-quinolinones 1-R with 2-cinnamoylpyridine-1-oxide (170) in the presence of chiral catalyst (pyridine 2,6-bis-(5′,5′-diphenyloxazoline) (PYBOX-DIPH)/Zn(OTf) 2 complex) along with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 10 mol %) in dichloromethane gives non-racemic 2-((4R)-2-hydroxy-6-methyl-5-oxo-4-phenyl-3,4,5 .
- Results or Outcomes: This method provides a new approach to the synthesis of 4-hydroxy-2-quinolones .
3. Direct Carbonylation of o-Alkenylanilines
- Summary of Application: The direct carbonylation of o-alkenylanilines to synthesize quinolin-2-ones is a practical and efficient method . This method is also applicable to the isotopic labeling of carbonyl carbon, which is beneficial for subsequent drug discovery and production .
- Methods of Application: Alper’s group developed the first direct lactamization of o-alkenylanilines to prepare quinolin-2-ones using a substoichiometric amount of Cu (OAc) 2 and air as the terminal oxidant, Pd (OAc) 2 as a catalyst, and CO as a carbonyl source .
- Results or Outcomes: A variety of quinolin-2-one derivatives were synthesized under mild conditions .
4. Photocatalytic Synthesis of Quinolin-2-Ones
- Summary of Application: Quinolin-2-ones are one of the important classes of compounds due to their prevalence in natural products and in pharmacologically useful compounds . An unconventional and hitherto unknown photocatalytic approach to their synthesis from easily available quinoline-N-oxides has been presented .
- Methods of Application: This reagent-free, highly atom economical photocatalytic method, with low catalyst loading, high yield, and no undesirable by-product, provides an efficient greener alternative to all conventional synthesis reported to date .
- Results or Outcomes: The robustness of the methodology has been successfully demonstrated with easy scaling up to the gram scale .
5. Direct Carbonylation of o-Alkenylanilines
- Summary of Application: The direct carbonylation of o-alkenylanilines to synthesize quinolin-2-ones is a practical and efficient method . This method is also applicable to the isotopic labeling of carbonyl carbon, which is beneficial for subsequent drug discovery and production .
- Methods of Application: Alper’s group developed the first direct lactamization of o-alkenylanilines to prepare quinolin-2-ones using a substoichiometric amount of Cu (OAc) 2 and air as the terminal oxidant, Pd (OAc) 2 as a catalyst, and CO as a carbonyl source .
- Results or Outcomes: A variety of quinolin-2-one derivatives were synthesized under mild conditions .
6. Photocatalytic Synthesis of Quinolin-2-Ones
- Summary of Application: Quinolin-2-ones are one of the important classes of compounds due to their prevalence in natural products and in pharmacologically useful compounds . An unconventional and hitherto unknown photocatalytic approach to their synthesis from easily available quinoline-N-oxides has been presented .
- Methods of Application: This reagent-free, highly atom economical photocatalytic method, with low catalyst loading, high yield, and no undesirable by-product, provides an efficient greener alternative to all conventional synthesis reported to date .
- Results or Outcomes: The robustness of the methodology has been successfully demonstrated with easy scaling up to the gram scale .
Safety And Hazards
将来の方向性
The synthesis of quinolin-2-ones, including 4-Bromo-1H-quinolin-2-one, by direct carbonylation has aroused great interest and provides a clear direction for future research . The development of more convenient and efficient synthetic methods for these compounds is quite meaningful for both scientific research and industrial application .
特性
IUPAC Name |
4-bromo-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-7-5-9(12)11-8-4-2-1-3-6(7)8/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVIYVYDZYAUMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30573797 | |
| Record name | 4-Bromoquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30573797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1H-quinolin-2-one | |
CAS RN |
938-39-6 | |
| Record name | 4-Bromoquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30573797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromoquinolin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4'-(Dimethylamino)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1339296.png)

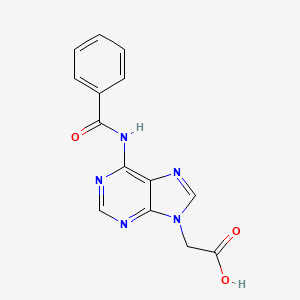



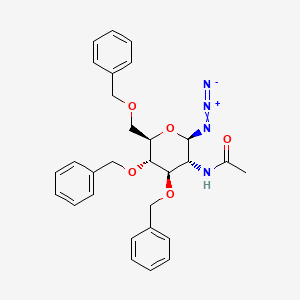
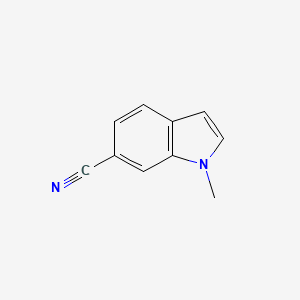
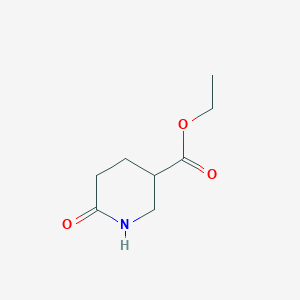


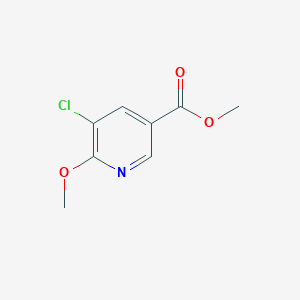

![Tert-butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1339332.png)